N-9H-purin-6-ylvaline
Overview
Description
N-9H-purin-6-ylvaline is a compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that consist of a pyrimidine ring fused to an imidazole ring This compound is a conjugate of purine and valine, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-9H-purin-6-ylvaline typically involves the coupling of purine derivatives with valine. One common method is the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with valine as the nucleophile. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-9H-purin-6-ylvaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced purine derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace substituents on the purine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; aprotic solvents; low to moderate temperatures.
Substitution: Amines, thiols; bases like sodium hydride or potassium carbonate; aprotic solvents; elevated temperatures.
Major Products Formed:
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
N-9H-purin-6-ylvaline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives and nucleoside analogs.
Biology: Studied for its role in nucleotide metabolism and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of N-9H-purin-6-ylvaline involves its interaction with various molecular targets and pathways. As a purine derivative, it can interfere with nucleotide metabolism by inhibiting enzymes involved in purine biosynthesis and degradation. This inhibition can lead to the disruption of DNA and RNA synthesis, resulting in antiproliferative effects on rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Mercaptopurine: A purine analog used as an antineoplastic agent.
Comparison: N-9H-purin-6-ylvaline is unique due to its conjugation with valine, which imparts distinct biochemical properties compared to other purine derivatives. While adenine and guanine are primarily involved in genetic material, this compound’s structure allows it to be used in therapeutic applications, particularly in targeting specific metabolic pathways in diseases .
Properties
IUPAC Name |
3-methyl-2-(7H-purin-6-ylamino)butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-5(2)6(10(16)17)15-9-7-8(12-3-11-7)13-4-14-9/h3-6H,1-2H3,(H,16,17)(H2,11,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRSRNGSMXWKQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=NC=NC2=C1NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399757 | |
Record name | NSC52343 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6636-97-1 | |
Record name | NSC52343 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC52343 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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